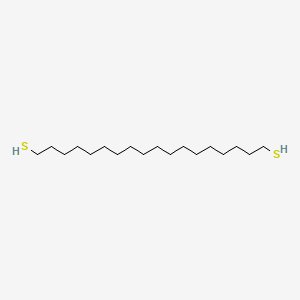

Octadecane-1,18-dithiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

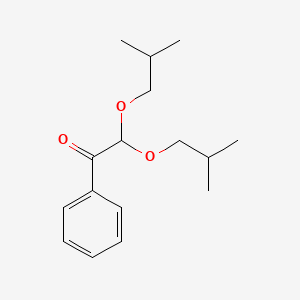

Octadecane-1,18-dithiol: is an organic compound with the molecular formula C18H38S2 . It is a long-chain alkanethiol with two thiol groups (-SH) located at the first and eighteenth carbon atoms. This compound is known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, which makes it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reduction of Octadecane-1,18-diol: One common method for synthesizing octadecane-1,18-dithiol involves the reduction of octadecane-1,18-diol using thiolating agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Hydrothiolation of Octadecene: Another method involves the hydrothiolation of octadecene using hydrogen sulfide (H2S) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Octadecane-1,18-dithiol can undergo oxidation to form disulfides.

Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Addition: Radical initiators (e.g., azobisisobutyronitrile), catalysts (e.g., palladium)

Major Products:

Disulfides: Formed from oxidation reactions

Thioethers: Formed from substitution reactions

Addition Products: Formed from addition reactions with alkenes and alkynes

Wissenschaftliche Forschungsanwendungen

Chemistry:

Self-Assembled Monolayers (SAMs): Octadecane-1,18-dithiol is widely used to create SAMs on metal surfaces, particularly gold.

Biology:

Medicine:

Drug Delivery: The compound’s ability to form stable monolayers makes it useful in designing drug delivery systems, where it can help control the release of therapeutic agents.

Industry:

Corrosion Inhibition: this compound is used as a corrosion inhibitor for metals, protecting them from oxidative damage.

Wirkmechanismus

Molecular Targets and Pathways: Octadecane-1,18-dithiol exerts its effects primarily through the formation of self-assembled monolayers on metal surfaces. The thiol groups (-SH) have a strong affinity for metal atoms, particularly gold, forming stable sulfur-metal bonds. This interaction creates a densely packed, ordered layer that can modify the surface properties of the metal, such as hydrophobicity, conductivity, and chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

Octadecanethiol (C18H37SH): Similar to octadecane-1,18-dithiol but with only one thiol group. It also forms SAMs but with different packing densities and stability.

Decane-1-thiol (C10H21SH): A shorter-chain alkanethiol with one thiol group. It forms SAMs with different surface properties compared to this compound.

5-(Octyloxy)-1,3-phenylenedimethanethiol (OPDT): An aromatic dithiol with enhanced thermal stability and different molecular interactions compared to aliphatic dithiols.

Uniqueness: this compound’s uniqueness lies in its long aliphatic chain with two terminal thiol groups, allowing it to form highly stable and densely packed SAMs. This property makes it particularly valuable in applications requiring robust surface modifications and precise control over surface properties.

Eigenschaften

CAS-Nummer |

83698-90-2 |

|---|---|

Molekularformel |

C18H38S2 |

Molekulargewicht |

318.6 g/mol |

IUPAC-Name |

octadecane-1,18-dithiol |

InChI |

InChI=1S/C18H38S2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 |

InChI-Schlüssel |

RWLIDRPIMIEHGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCCCS)CCCCCCCCS |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)

![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)

![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)

![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)

![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)

![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)